molecular formula C20H12Cl2N2OS B11112693 2-(1,3-benzothiazol-2-yl)-5-{[(E)-(3,4-dichlorophenyl)methylidene]amino}phenol

2-(1,3-benzothiazol-2-yl)-5-{[(E)-(3,4-dichlorophenyl)methylidene]amino}phenol

Cat. No.: B11112693
M. Wt: 399.3 g/mol
InChI Key: GKAYRJUTCMZNIO-UHFFFAOYSA-N
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Description

2-(1,3-Benzothiazol-2-yl)-5-{[(E)-1-(3,4-dichlorophenyl)methylidene]amino}phenol is a complex organic compound that belongs to the class of benzothiazole derivatives This compound is known for its unique structural features, which include a benzothiazole ring and a phenol group linked through a Schiff base

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-Benzothiazol-2-yl)-5-{[(E)-1-(3,4-dichlorophenyl)methylidene]amino}phenol typically involves the condensation reaction between 2-aminobenzothiazole and 5-amino-2-hydroxybenzaldehyde in the presence of an appropriate catalyst. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated through filtration and recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as column chromatography and crystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-Benzothiazol-2-yl)-5-{[(E)-1-(3,4-dichlorophenyl)methylidene]amino}phenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinone derivatives.

    Reduction: The Schiff base linkage can be reduced to form the corresponding amine.

    Substitution: The benzothiazole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Halogenated or nitro-substituted benzothiazole derivatives.

Scientific Research Applications

2-(1,3-Benzothiazol-2-yl)-5-{[(E)-1-(3,4-dichlorophenyl)methylidene]amino}phenol has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its therapeutic properties in treating various diseases.

    Industry: Utilized in the development of dyes, pigments, and other functional materials.

Mechanism of Action

The mechanism of action of 2-(1,3-Benzothiazol-2-yl)-5-{[(E)-1-(3,4-dichlorophenyl)methylidene]amino}phenol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer properties could be due to the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1,3-Benzothiazol-2-yl)-5-aminophenol
  • 2-(1,3-Benzothiazol-2-yl)-5-hydroxybenzaldehyde
  • 2-(1,3-Benzothiazol-2-yl)-5-nitrophenol

Uniqueness

2-(1,3-Benzothiazol-2-yl)-5-{[(E)-1-(3,4-dichlorophenyl)methylidene]amino}phenol is unique due to the presence of the Schiff base linkage and the dichlorophenyl group

Properties

Molecular Formula

C20H12Cl2N2OS

Molecular Weight

399.3 g/mol

IUPAC Name

2-(1,3-benzothiazol-2-yl)-5-[(3,4-dichlorophenyl)methylideneamino]phenol

InChI

InChI=1S/C20H12Cl2N2OS/c21-15-8-5-12(9-16(15)22)11-23-13-6-7-14(18(25)10-13)20-24-17-3-1-2-4-19(17)26-20/h1-11,25H

InChI Key

GKAYRJUTCMZNIO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C3=C(C=C(C=C3)N=CC4=CC(=C(C=C4)Cl)Cl)O

Origin of Product

United States

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